

A Comparative Analysis of Yttrium Carbonate from Leading Chemical Suppliers

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Compound of Interest

Compound Name: Yttrium Carbonate

Cat. No.: B1630429

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For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. **Yttrium carbonate** ($\text{Y}_2(\text{CO}_3)_3$), a key precursor in the synthesis of phosphors, ceramics, and various yttrium-containing compounds, is offered by several chemical suppliers. This guide provides an objective comparison of **yttrium carbonate** from prominent suppliers, supported by publicly available data and outlining key experimental protocols for its characterization and application.

Supplier Overview and Product Specifications

Several reputable suppliers offer various grades of **yttrium carbonate**. The primary differentiating factor is purity, which is critical for applications sensitive to trace metal impurities. Below is a summary of **yttrium carbonate** products from suppliers such as CDH Fine Chemical, Sigma-Aldrich, American Elements, Thermo Fisher Scientific, and Carl ROTH.

It is important to note that detailed trace metal analysis is often lot-specific and may not be publicly available for all products. Researchers are advised to request a certificate of analysis (CoA) for the specific lot they intend to purchase.

Table 1: Comparison of **Yttrium Carbonate** Specifications from Different Suppliers

Supplier	Product Name	Purity (Trace Metal Basis)	Available Grades	CAS Number	Molecular Formula
CDH Fine Chemical	Yttrium Carbonate	99.9%, 99.99%, 99.999% [1]	Rare Earths	38245-39-5	$Y_2(CO_3)_3 \cdot xH_2O$ [1]
Sigma-Aldrich	Yttrium(III) carbonate hydrate	99.9%	Trace Metals Basis	38245-39-5	$Y_2(CO_3)_3 \cdot xH_2O$
American Elements	Yttrium Carbonate	High Purity & Ultra High Purity	Mil Spec, ACS, Reagent, Technical, etc. [2]	38245-39-5	$Y_2(CO_3)_3 \cdot xH_2O$ [2]
Thermo Fisher Scientific	Yttrium(III) carbonate hydrate	99.9% (REO) [3]	REO (Rare Earth Oxide)	38245-39-5	$Y_2(CO_3)_3 \cdot xH_2O$ [4]
Carl ROTH	Yttrium(III) carbonate hydrate	99.99% [5]	ROTI®REME TIC	38245-39-5	$Y_2(CO_3)_3 \cdot xH_2O$ [6]

Note: Data is compiled from publicly available product information. For detailed specifications, please refer to the supplier's official documentation.

Experimental Protocols for Comparative Analysis

To objectively assess the quality of **yttrium carbonate** from different suppliers, a series of characterization experiments are recommended. These protocols will help in determining the material's suitability for specific applications.

Purity and Trace Metal Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Objective: To quantify the concentration of trace metal impurities.

Methodology:

- **Digestion:** Accurately weigh approximately 100 mg of **yttrium carbonate** powder and dissolve it in a minimal amount of high-purity nitric acid. Dilute the solution with deionized water to a final volume of 50 mL.
- **Standard Preparation:** Prepare a series of multi-element calibration standards with known concentrations of the elements to be analyzed.
- **ICP-MS Analysis:** Analyze the digested sample and calibration standards using an ICP-MS instrument. The instrument aspirates the sample solution into a plasma, where it is atomized and ionized. The ions are then separated by their mass-to-charge ratio and detected.
- **Data Analysis:** Quantify the concentration of each impurity element in the sample by comparing its signal intensity to the calibration curve.

Morphological and Structural Characterization

Objective: To analyze the particle size, shape, and crystal structure of the **yttrium carbonate** powder.

Methodology:

- **Scanning Electron Microscopy (SEM):**
 - **Sample Preparation:** Mount a small amount of the **yttrium carbonate** powder onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of gold or palladium to prevent charging.
 - **Imaging:** Acquire secondary electron images at various magnifications to observe the particle morphology, size distribution, and degree of agglomeration.
- **X-ray Diffraction (XRD):**
 - **Sample Preparation:** Gently press the **yttrium carbonate** powder into a sample holder to create a flat, smooth surface.

- Data Acquisition: Place the sample in an X-ray diffractometer and scan over a 2θ range of 10-80 degrees.
- Data Analysis: Compare the resulting diffraction pattern with standard reference patterns for **yttrium carbonate** (e.g., from the ICDD database) to confirm the phase identity and assess crystallinity.

Thermal Decomposition to Yttrium Oxide

Objective: To determine the thermal stability and conversion efficiency of **yttrium carbonate** to yttrium oxide (Y_2O_3), a common downstream application.

Methodology:

- Thermogravimetric Analysis (TGA):
 1. Place a small, accurately weighed amount of **yttrium carbonate** (5-10 mg) into a TGA crucible.
 2. Heat the sample from room temperature to 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).
 3. Data Analysis: Analyze the TGA curve (weight loss vs. temperature) to identify the decomposition steps and determine the final residual weight, which corresponds to the yttrium oxide yield. The decomposition of **yttrium carbonate** to oxide typically occurs in several stages, involving the loss of water and carbon dioxide.^[7]

Application-Specific Performance: Synthesis of YAG:Ce Phosphor

The performance of **yttrium carbonate** as a precursor can be evaluated by synthesizing a well-known phosphor, such as cerium-doped yttrium aluminum garnet (YAG:Ce).

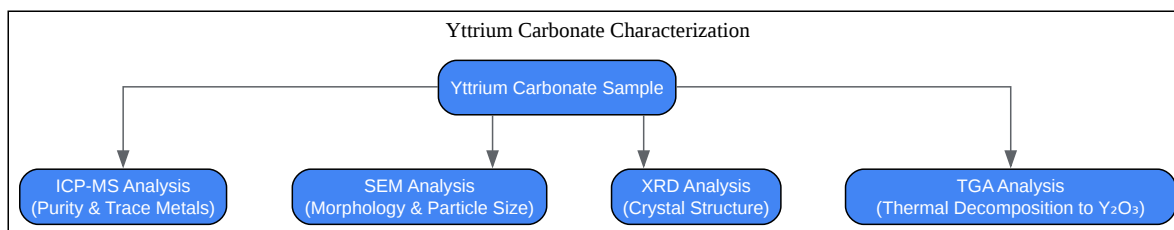
Experimental Protocol:

- Precursor Mixture: Stoichiometrically mix **yttrium carbonate**, aluminum oxide (Al_2O_3), and cerium(III) carbonate (or oxide) powders.

- Milling: Ball-mill the powder mixture in ethanol for several hours to ensure homogeneity.
- Drying and Calcination: Dry the milled powder and then calcine it at an elevated temperature (e.g., 1400-1600°C) in a reducing atmosphere (e.g., 5% H₂ in N₂) for several hours.
- Characterization:
 - XRD: Confirm the formation of the YAG crystal structure.
 - Photoluminescence (PL) Spectroscopy: Measure the excitation and emission spectra of the synthesized phosphor to evaluate its luminescent properties. The quality of the precursor **yttrium carbonate** can influence the brightness and quantum efficiency of the final phosphor.

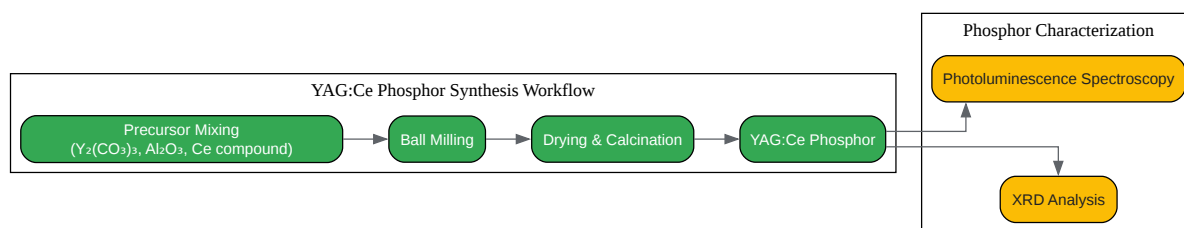
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the characterization of **yttrium carbonate** and its use in phosphor synthesis.



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Caption: Workflow for the comprehensive characterization of **yttrium carbonate**.



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Caption: Workflow for the synthesis and characterization of YAG:Ce phosphor.

Conclusion

The selection of a **yttrium carbonate** supplier should be guided by the specific requirements of the application, particularly the tolerance for impurities. While many suppliers offer high-purity grades, the consistency and detailed characterization data provided are key differentiators. Researchers are encouraged to perform their own comparative analyses using standardized protocols, such as those outlined in this guide, to ensure the quality and suitability of the material for their research and development needs. Requesting lot-specific certificates of analysis is a critical step in the procurement process.

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